REACTION_CXSMILES
|
BrC1=C(CCCC)C(=O)O/C/1=C\Br.C([C:18]1[C:19](=[O:26])[O:20][C:21](=[C:23]([Br:25])[Br:24])[CH:22]=1)CCC>>[Br:24][C:23]([Br:25])=[C:21]1[O:20][C:19](=[O:26])[CH:18]=[CH:22]1
|
Name
|
furanones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC/1=C(C(O\C1=C/Br)=O)CCCC
|
Name
|
3-butyl-5-(dibromomethylene)-2-(5H)-furanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1C(OC(C1)=C(Br)Br)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be obtained from natural sources
|
Type
|
CUSTOM
|
Details
|
chemically synthesized
|
Type
|
CUSTOM
|
Details
|
purified from seaweed (e.g.
|
Type
|
CUSTOM
|
Details
|
Alternatively, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, 3-butyl-5-(dibromomethylene)-2-(5H)-furanone, 5-(bromomethylene)-2-(5H)-furanone, 4-bromo-5-(bromomethylene)-2(5H)-furanone, and/or 5-(dibromomethylene)-2(5H)-furanone may be chemically synthesized
|
Name
|
|
Type
|
|
Smiles
|
BrC(=C1C=CC(O1)=O)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |